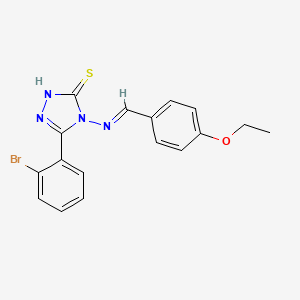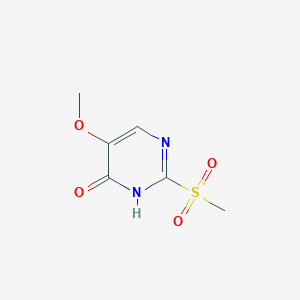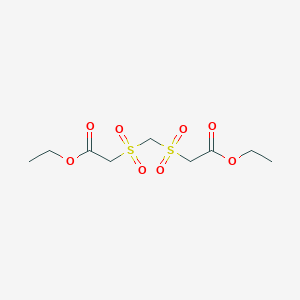
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-((3-ME-2-thienyl)methylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazine with a substituted benzyl chloride under basic conditions.
Cyclization: The intermediate product is then cyclized with a piperazine derivative to form the piperazinyl ring.
Condensation: Finally, the compound is condensed with a thienyl aldehyde to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and thienyl groups.
Reduction: Reduced forms of the hydrazide and piperazine rings.
Substitution: Substituted derivatives at the benzyl and thienyl positions.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide
- 2-(4-(2-ME-Benzyl)-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide
Uniqueness
The presence of the 2-CL and 3-ME substituents in 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide may confer unique biological activities and chemical reactivity compared to its analogs. These substituents can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H23ClN4OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-15-6-11-26-18(15)12-21-22-19(25)14-24-9-7-23(8-10-24)13-16-4-2-3-5-17(16)20/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)/b21-12+ |
InChI Key |
OGZWEFAXHSSRNG-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11972372.png)
![2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11972378.png)



![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972413.png)
![Allyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972414.png)
![(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972422.png)
![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11972430.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972435.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B11972441.png)
![2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one](/img/structure/B11972447.png)
![3-isopropyl-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972454.png)

